An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzotrifluoride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzotrifluoride: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzotrifluoride, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes known information on closely related compounds to offer predictive insights into its physical and chemical properties, potential synthetic routes, and applications.
Introduction: The Significance of Fluorinated Building Blocks
Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability. 4-Chloro-2,5-difluorobenzotrifluoride belongs to a class of highly functionalized benzene rings, making it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals due to its strong electron-withdrawing nature and its ability to enhance metabolic stability.
Physicochemical Properties: A Comparative Analysis
Table 1: Core Physicochemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-2,5-difluorobenzotrifluoride | - |
| Molecular Formula | C₇H₂ClF₅ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 216.54 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | Not found in searched databases | - |
Table 2: Predicted and Comparative Physical Properties
| Property | 4-Chloro-2,5-difluorobenzotrifluoride (Predicted/Estimated) | 4-Chloro-2-fluorobenzotrifluoride | 4-Chloro-3-fluorobenzotrifluoride | 4-Chlorobenzotrifluoride |
| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid | Colorless to Light yellow clear liquid | Colorless liquid |
| Boiling Point | ~140-160 °C (Estimated) | 152.0 ± 35.0 °C (Predicted) | 135 °C[2] | 138.6 °C[3] |
| Density | ~1.4 - 1.5 g/cm³ (Estimated) | 1.427 ± 0.06 g/cm³ (Predicted) | 1.44 g/cm³ (at 20°C)[2] | 1.33-1.35 g/cm³ (at 22°C)[3] |
| Melting Point | Not available | Not available | Not available | -32.8 °C[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Not available | Not available | 29 mg/L in water[3] |
The predicted properties for 4-Chloro-2,5-difluorobenzotrifluoride are based on trends observed in its isomers. The additional fluorine atom in the target molecule, compared to 4-chlorobenzotrifluoride, is expected to slightly increase its boiling point and density.
Synthesis and Reactivity
While a specific, documented synthesis for 4-Chloro-2,5-difluorobenzotrifluoride was not found, a plausible synthetic route can be devised based on established organofluorine chemistry. A common strategy would involve the trifluoromethylation of a pre-functionalized benzene ring.
A potential precursor could be 1-chloro-2,5-difluorobenzene. The introduction of the trifluoromethyl group can be challenging and may require specialized reagents.
Another possible route could start from a corresponding benzoic acid, such as 4-chloro-2,5-difluorobenzoic acid. A multi-step synthesis involving the conversion of the carboxylic acid to a trifluoromethyl group is a feasible, albeit complex, approach. A patent for the preparation of 4-chloro-2,5-difluorobenzoic acid suggests a pathway starting from p-fluoronitrobenzene, which undergoes bromination, reduction, chlorination, diazotization, and finally a Grignard reaction with carbon dioxide.[4]
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 4-Chloro-2,5-difluorobenzotrifluoride makes it an attractive scaffold for the development of novel therapeutic agents and advanced materials.
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Medicinal Chemistry: As an intermediate, this compound can be used to synthesize a variety of biologically active molecules, including anti-tumor, anti-inflammatory, and antibacterial agents.[5] The specific arrangement of the chloro, fluoro, and trifluoromethyl groups provides multiple sites for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.[5]
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Materials Science: Compounds containing chlorine, fluorine, and trifluoromethyl groups are often employed in the creation of materials with specific optical, electrical, and magnetic properties.[5] For instance, they can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Chloro-2,5-difluorobenzotrifluoride is not available. However, based on the hazard information for its isomers, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
General Handling Precautions (Inferred from Isomers):
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Flammability: Isomers are flammable liquids and vapors.[6][7] Keep away from heat, sparks, open flames, and hot surfaces.[6][7][8][9]
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Irritation: May cause skin, eye, and respiratory irritation.[6][7]
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Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed.[8][9]
Spectroscopic Characterization
While experimental spectroscopic data for 4-Chloro-2,5-difluorobenzotrifluoride is not published, predictions can be made based on its structure and data from related compounds.
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¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct signals for the aromatic fluorine atoms and one signal for the trifluoromethyl group. The chemical shifts and coupling constants would be characteristic of their positions on the benzene ring.
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¹H NMR: The ¹H NMR spectrum would display two signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Conclusion
4-Chloro-2,5-difluorobenzotrifluoride represents a promising yet undercharacterized building block for chemical synthesis. While a comprehensive experimental dataset for its physical properties is currently lacking, this guide provides a foundational understanding based on the established properties of its isomers. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential in the fields of drug discovery and materials science.
References
Sources
- 1. 4-Chloro-2-fluorobenzotrifluoride | 94444-59-4 [amp.chemicalbook.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. redox.com [redox.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
